![molecular formula C17H10ClF2N5O B2366611 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole CAS No. 941913-11-7](/img/structure/B2366611.png)

3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

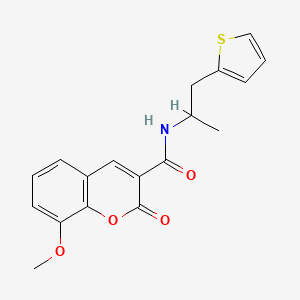

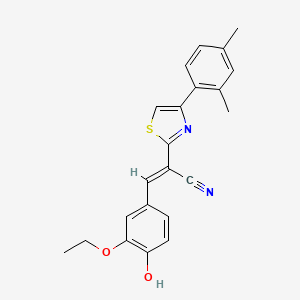

This compound is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a difluorophenyl group, a methyltriazolyl group, and an oxadiazole group .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including nucleophilic substitution, condensation, and cyclization .Molecular Structure Analysis

The molecular structure of this compound likely involves several aromatic rings (from the phenyl and triazolyl groups) and heterocyclic rings (from the oxadiazole group). The presence of halogens (chlorine and fluorine) may also influence its electronic structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. For example, the halogen atoms might be susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic and heterocyclic rings could impact its solubility, stability, and reactivity .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The compound 3-(2-Chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole and its derivatives have been a focus in synthetic chemistry. For instance, Bekircan et al. (2015) synthesized novel heterocyclic compounds derived from related structures, focusing on lipase and α-glucosidase inhibition, showcasing the compound's potential in enzyme inhibition studies (Bekircan, Ülker, & Menteşe, 2015).

Antimicrobial Activity

- Several studies have explored the antimicrobial potential of 1,2,4-oxadiazole derivatives. Sun et al. (1999) synthesized derivatives that exhibited antibacterial activity (Sun, Liang, Zhang, Wang, & Wang, 1999). Additionally, Deshmukh et al. (2017) synthesized novel compounds for antibacterial screening, which included 1,3,4-oxadiazoles with piperazine nucleus (Deshmukh, Karale, Akolkar, & Randhavane, 2017).

Anticancer Properties

- The anticancer potential of 1,2,4-oxadiazole derivatives has been explored. Zhang et al. (2005) identified certain derivatives as apoptosis inducers and potential anticancer agents (Zhang, Kasibhatla, Kuemmerle, Kemnitzer, Ollis-Mason, Qiu, Crogan-Grundy, Tseng, Drewe, & Cai, 2005).

Nematocidal Activity

- Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives with 1,3,4-thiadiazole amide moiety, revealing good nematocidal activity against Bursaphelenchus xylophilus, indicating potential in agricultural applications (Liu, Wang, Zhou, & Gan, 2022).

Pharmacological Properties

- The pharmacologically relevant properties, including solubility and partitioning processes of novel oxadiazole derivatives, have been studied by Volkova et al. (2020), contributing to the understanding of their biophysical interactions (Volkova, Levshin, & Perlovich, 2020).

Enzyme Inhibition

- Compounds derived from 1,2,4-oxadiazole have been tested for their enzyme inhibitory properties. The study by Bekircan et al. (2015) mentioned earlier is a notable example in this area (Bekircan, Ülker, & Menteşe, 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The future research directions would depend on the properties and potential applications of this compound. Given the structural complexity and the presence of several functional groups, it could be of interest in various fields such as medicinal chemistry, materials science, and synthetic organic chemistry .

Eigenschaften

IUPAC Name |

3-(2-chlorophenyl)-5-[1-(2,4-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10ClF2N5O/c1-9-15(22-24-25(9)14-7-6-10(19)8-13(14)20)17-21-16(23-26-17)11-4-2-3-5-12(11)18/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHIMJPGJMCYMLY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=C(C=C(C=C2)F)F)C3=NC(=NO3)C4=CC=CC=C4Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10ClF2N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-(6-Pyridin-4-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2366534.png)

![Methyl 2-(3,5,6-trimethylbenzofuran-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2366535.png)

![3-((4-isopropylphenyl)sulfonyl)-N-(3-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2366538.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2366543.png)

![2-(((4-(phenethylamino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2366544.png)

![3-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methylbenzyl)propanamide](/img/no-structure.png)